
3-bromophenyl N-(chlorosulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromophenyl N-(chlorosulfonyl)carbamate is an organic compound characterized by the presence of a bromine atom on a phenyl ring, a chlorosulfonyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromophenyl N-(chlorosulfonyl)carbamate typically involves the reaction of 3-bromophenol with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-bromophenol+chlorosulfonyl isocyanate→3-bromophenyl N-(chlorosulfonyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromophenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Amidation Reactions: The carbamate group can participate in amidation reactions, especially under photo-induced conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Amidation Reactions: Reagents such as quinoxalin-2-ones and conditions involving photo-induced processes are used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Amidation Reactions:
Applications De Recherche Scientifique
3-bromophenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-bromophenyl N-(chlorosulfonyl)carbamate involves its ability to participate in chemical reactions through its functional groups. The chlorosulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carbamate moiety can interact with biological targets, potentially modulating their activity through hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromophenyl N-(chlorosulfonyl)carbamate
- 3-bromophenyl N-(sulfonyl)carbamate
- 3-chlorophenyl N-(chlorosulfonyl)carbamate
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with various targets .
Propriétés
Formule moléculaire |
C7H5BrClNO4S |
|---|---|
Poids moléculaire |
314.54 g/mol |
Nom IUPAC |
(3-bromophenyl) N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C7H5BrClNO4S/c8-5-2-1-3-6(4-5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11) |
Clé InChI |
DVGMRWVIRFFXJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)OC(=O)NS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


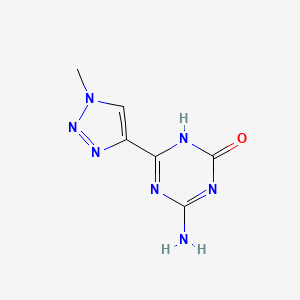

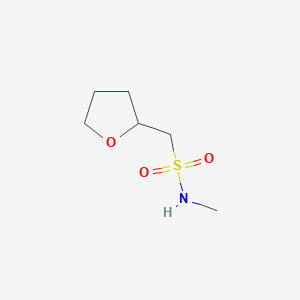

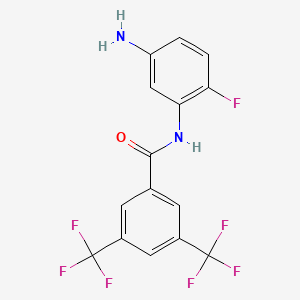
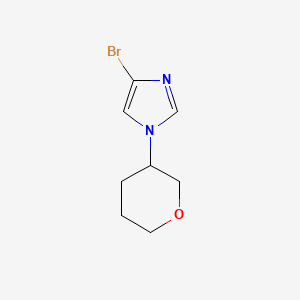
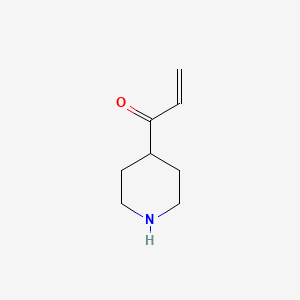
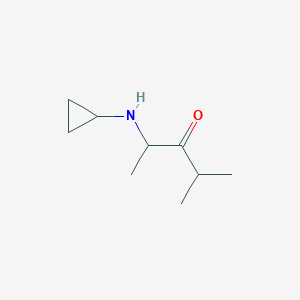


![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)



